molecular formula C23H22ClFN2O3S B3638741 N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-ethylphenyl)-N~2~-(4-fluorobenzyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-ethylphenyl)-N~2~-(4-fluorobenzyl)glycinamide

Cat. No.: B3638741
M. Wt: 460.9 g/mol
InChI Key: PMEHGYQMBRSGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-ethylphenyl)-N~2~-(4-fluorobenzyl)glycinamide is a complex organic compound characterized by the presence of a sulfonyl group, chlorophenyl, ethylphenyl, and fluorobenzyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-(2-ethylphenyl)-N~2~-(4-fluorobenzyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethylphenylamine to form an intermediate sulfonamide. This intermediate is then reacted with 4-fluorobenzylamine and glycine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-ethylphenyl)-N~2~-(4-fluorobenzyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorobenzyl groups using nucleophiles like hydroxide or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-ethylphenyl)-N~2~-(4-fluorobenzyl)glycinamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-(2-ethylphenyl)-N~2~-(4-fluorobenzyl)glycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The compound may also interfere with cellular signaling pathways, affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethylphenyl)glycinamide
  • N~2~-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-ethylphenyl)-N~2~-(4-fluorobenzyl)glycinamide is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and chemical stability compared to similar compounds. The combination of different functional groups also provides a versatile platform for further modifications and applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN2O3S/c1-2-18-5-3-4-6-22(18)26-23(28)16-27(15-17-7-11-20(25)12-8-17)31(29,30)21-13-9-19(24)10-14-21/h3-14H,2,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEHGYQMBRSGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-ethylphenyl)-N~2~-(4-fluorobenzyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-ethylphenyl)-N~2~-(4-fluorobenzyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-ethylphenyl)-N~2~-(4-fluorobenzyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-ethylphenyl)-N~2~-(4-fluorobenzyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-ethylphenyl)-N~2~-(4-fluorobenzyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-ethylphenyl)-N~2~-(4-fluorobenzyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.